molecular formula C18H25N7O2S2 B2856731 1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 850914-61-3

1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2856731
CAS RN: 850914-61-3
M. Wt: 435.57
InChI Key: ZPSPLYYOEFGMIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H25N7O2S2 and its molecular weight is 435.57. The purity is usually 95%.
BenchChem offers high-quality 1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Access and Derivative Studies

Research has explored the synthesis of derivatives of purine compounds, highlighting the versatility of purine as a core structure for developing various biologically active molecules. For instance, new 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione derivatives have been synthesized, with their structures confirmed via spectroscopic methods. These compounds' synthesis demonstrates the potential for creating diverse molecules with varying biological activities (Gobouri, 2020).

Molecular Docking and Pharmacological Evaluation

Compounds with the purine structure have been evaluated for their affinity towards various receptors, indicating their potential as pharmacologically active agents. Specifically, arylpiperazinylalkyl purine diones have been synthesized and tested for their affinity towards serotoninergic and dopaminergic receptors, suggesting their utility in designing new antidepressants and anxiolytic drugs (Zagórska et al., 2015).

Cytotoxic Activity

The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, related to purine structures, has shown potent cytotoxic activity against various cancer cell lines. This highlights the potential of purine derivatives in developing new anticancer agents (Deady et al., 2003).

Receptor Ligand Development

Further research on 8-aminoalkyl derivatives of purine-2,6-dione has explored their potential as ligands for serotonin receptors, contributing to the understanding of their antidepressant and anxiolytic properties (Chłoń-Rzepa et al., 2013).

Synthesis of New Ring Systems

The creation of new thiadiazepino-purine ring systems from purine derivatives indicates the compound's utility in developing novel chemical entities with potential applications in material science and pharmacology (Hesek & Rybár, 1994).

properties

IUPAC Name

1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7O2S2/c1-11-5-7-24(8-6-11)16-19-14-13(15(26)23(4)18(27)22(14)3)25(16)9-10-28-17-21-20-12(2)29-17/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSPLYYOEFGMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(N2CCSC4=NN=C(S4)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.